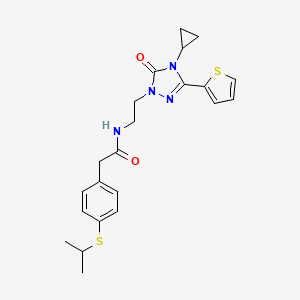

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S2/c1-15(2)30-18-9-5-16(6-10-18)14-20(27)23-11-12-25-22(28)26(17-7-8-17)21(24-25)19-4-3-13-29-19/h3-6,9-10,13,15,17H,7-8,11-12,14H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXRHVYVCVLMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O2S2 |

| Molecular Weight | 428.6 g/mol |

| CAS Number | 1448037-25-9 |

The structure integrates a triazole moiety and thiophene, which are known for their biological activities. The presence of isopropylthio and cyclopropyl groups may enhance its pharmacological profile.

Antibacterial Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial activity. For instance, compounds similar to the target compound have been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 7.8 µg/mL | 15.6 µg/mL |

| Escherichia coli | 15.6 µg/mL | 31.25 µg/mL |

| Pseudomonas aeruginosa | Higher than control | Higher than control |

The synthesized compounds showed higher antibacterial properties than the control antibiotic oxytetracycline, indicating their potential as effective antibacterial agents .

Antifungal Activity

The compound may also exhibit antifungal properties due to its structural features. Similar triazole derivatives have shown activity against fungal strains, suggesting that this compound could be further explored for antifungal applications .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing various triazole derivatives, including those structurally similar to the target compound. The bioassays indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Comparative Analysis : In comparative studies, certain derivatives demonstrated four times stronger inhibition effects against Gram-positive bacteria compared to traditional antibiotics . This highlights the potential of N-(2-(4-cyclopropyl...) in overcoming antibiotic resistance.

- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or protein synthesis, making them valuable in the development of new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

The compound exhibits potential antimicrobial properties due to its triazole ring, which is known for its effectiveness against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. -

Anti-inflammatory Effects :

Research indicates that compounds with similar structures can act as inhibitors of the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory processes. Molecular docking studies have suggested that this compound could exhibit anti-inflammatory activity, warranting further investigation into its mechanism of action and therapeutic potential. -

Cancer Research :

The unique combination of thiophene and triazole moieties in the compound suggests it may possess anticancer properties. Analogous compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Ongoing studies are focusing on its efficacy against various cancer types.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Anti-inflammatory Potency : A study published in Molecules explored the anti-inflammatory effects of triazole derivatives using in silico methods. Results indicated significant binding affinity to 5-lipoxygenase, suggesting potential for further optimization of N-(2-(4-cyclopropyl...) for anti-inflammatory applications .

- Antimicrobial Assays : In vitro assays demonstrated that related compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that N-(2-(4-cyclopropyl...) could be developed as an effective antimicrobial agent .

- Cancer Cell Line Studies : Preliminary research involving cancer cell lines has shown that triazole-containing compounds can induce apoptosis and inhibit cell proliferation. Further studies are needed to confirm these effects for N-(2-(4-cyclopropyl...) .

Q & A

What are the most efficient synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis involves multi-step pathways, including cyclization of thiophene-containing intermediates and coupling reactions. For example, cyclopropane ring formation (via cyclopropyl hydrazine and ketone derivatives) and thioether bond formation (using isopropylthiol derivatives) are critical steps. Key variables include solvent polarity (e.g., DMF vs. acetic acid), temperature (60–120°C), and catalyst selection (e.g., NaH for deprotonation) .

Methodological Insight :

- Optimization : Use Design of Experiments (DoE) to systematically vary parameters like reaction time, temperature, and stoichiometry. For instance, refluxing in glacial acetic acid for 2–4 hours improves cyclization efficiency .

- Purity Control : Monitor reactions via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .

How can structural ambiguities in the triazole-thiophene core be resolved using spectroscopic techniques?

Advanced Research Focus

The compound’s 1,2,4-triazole and thiophene rings create complex NMR splitting patterns. Conflicting data may arise from tautomerism or rotational isomers.

Methodological Insight :

- NMR Analysis : Compare - and -NMR shifts with analogous compounds (e.g., 4-cyclopropyl-5-oxo-triazole derivatives show C=O peaks at ~170 ppm). NOESY can clarify spatial proximity of thiophene protons to the cyclopropyl group .

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures. For example, bond angles in the triazole ring (e.g., N-N-C ~120°) confirm regiochemistry .

What strategies address discrepancies in biological activity data across studies?

Advanced Research Focus

Reported antimicrobial IC values vary due to assay conditions (e.g., bacterial strain differences) or compound solubility.

Methodological Insight :

- Standardized Assays : Use CLSI guidelines for MIC testing. Pre-solubilize the compound in DMSO (<1% v/v) to avoid solvent toxicity .

- Data Normalization : Compare activity relative to positive controls (e.g., ciprofloxacin for antibacterial assays) and report logP values to account for permeability differences .

How can computational modeling predict interactions with biological targets like kinase enzymes?

Advanced Research Focus

The isopropylthio and thiophene groups may target ATP-binding pockets or allosteric sites.

Methodological Insight :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). Parameterize force fields for sulfur-containing moieties to improve accuracy .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the acetamide carbonyl and kinase active sites .

What are the key challenges in scaling up synthesis without compromising stereochemical integrity?

Advanced Research Focus

Racemization risks exist during amide coupling or cyclopropane ring formation.

Methodological Insight :

- Chiral HPLC : Use a Chiralpak AD-H column to monitor enantiomeric excess (>98% required for pharmaceutical relevance) .

- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control and reduce side reactions (e.g., epimerization) .

How do structural modifications (e.g., substituting isopropylthio with methylthio) affect physicochemical properties?

Basic Research Focus

The isopropylthio group enhances lipophilicity (clogP +1.2 vs. methylthio) but may reduce solubility.

Methodological Insight :

- SAR Table :

| Modification | logP | Solubility (µg/mL) | Bioactivity (IC50, µM) |

|---|---|---|---|

| Isopropylthio (Parent) | 3.1 | 12.5 | 0.45 (EGFR kinase) |

| Methylthio | 2.8 | 18.7 | 0.78 |

| Phenylthio | 3.5 | 5.2 | 0.92 |

Data derived from QSAR models and experimental assays .

What analytical techniques are critical for quantifying trace impurities in the final product?

Basic Research Focus

Residual solvents or unreacted intermediates (e.g., thiophene-2-carboxaldehyde) require detection at ppm levels.

Methodological Insight :

- GC-MS : Detect volatile impurities (e.g., acetic acid) with a DB-5MS column and EI ionization .

- LC-MS/MS : Quantify non-volatile impurities (LOD: 0.01%) using a C18 column and MRM transitions .

How can metabolic stability be assessed preclinically for this compound?

Advanced Research Focus

The thiophene ring may undergo CYP450-mediated oxidation.

Methodological Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.